N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-3-13(21)18-15-19-20-16(26-15)25-9-14(22)17-10-4-5-11-12(8-10)24-7-6-23-11/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAWAGACMUHQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction of 1,4-Benzodioxin
The synthesis begins with nitration of 1,4-benzodioxin using concentrated nitric acid and sulfuric acid at 0–5°C, yielding 6-nitro-2,3-dihydro-1,4-benzodioxin. Subsequent reduction with hydrogen gas (1 atm) over palladium on carbon in ethanol affords 2,3-dihydro-1,4-benzodioxin-6-amine in 85% yield.
Key Reaction Conditions :
- Nitration: 0°C, 2 hr, HNO₃/H₂SO₄ (1:3 v/v).
- Reduction: H₂/Pd-C, EtOH, 25°C, 6 hr.
Preparation of (2,3-Dihydro-1,4-Benzodioxin-6-yl)carbamoylmethyl Sulfanyl Intermediate
Carbamoylmethyl Bromide Synthesis
2,3-Dihydro-1,4-benzodioxin-6-amine reacts with bromoacetyl bromide in dichloromethane under nitrogen, catalyzed by triethylamine. The reaction proceeds at 0°C for 1 hr, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-bromoacetamide (87% yield).
$$
\text{C}8\text{H}9\text{NO}2 + \text{BrCH}2\text{COBr} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}2} \text{C}{10}\text{H}{10}\text{BrNO}3 + \text{HBr}
$$
Thiolation with Sodium Hydrosulfide
The bromoacetamide intermediate undergoes nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C for 4 hr, producing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylace tamide (76% yield).
$$
\text{C}{10}\text{H}{10}\text{BrNO}3 + \text{NaSH} \rightarrow \text{C}{10}\text{H}{11}\text{NO}3\text{S} + \text{NaBr}
$$
Construction of the 1,3,4-Thiadiazole Scaffold
Thiosemicarbazide Formation
Methyl butyrate hydrazide reacts with carbon disulfide in ethanol under basic conditions (KOH, 80°C, 6 hr) to form 5-(butanoyl)-1,3,4-thiadiazole-2-thiol (68% yield).
$$
\text{C}5\text{H}{12}\text{N}2\text{O}2 + \text{CS}2 \xrightarrow[\text{KOH}]{\text{EtOH}} \text{C}6\text{H}{10}\text{N}2\text{OS}2 + \text{H}2\text{O}
$$
Oxidative Cyclization
The thiol intermediate undergoes iodine-mediated oxidative cyclization with the sulfanylcarbamoylbenzodioxin derivative in chloroform, using potassium carbonate as a base (reflux, 16 hr). This yields 5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine (62% yield).
$$
\text{C}{10}\text{H}{11}\text{NO}3\text{S} + \text{C}6\text{H}{10}\text{N}2\text{OS}2 \xrightarrow[\text{K}2\text{CO}3]{\text{I}2, \text{CHCl}3} \text{C}{17}\text{H}{17}\text{N}3\text{O}4\text{S}2 + \text{HI}
$$
Acylation to Install the Butanamide Group
Coupling with Butanoyl Chloride
The 2-amine group of the thiadiazole reacts with butanoyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base (0°C to 25°C, 12 hr). This final step affords the target compound in 74% yield.
$$
\text{C}{17}\text{H}{17}\text{N}3\text{O}4\text{S}2 + \text{C}4\text{H}7\text{ClO} \xrightarrow[\text{DIPEA}]{\text{THF}} \text{C}{21}\text{H}{23}\text{N}3\text{O}5\text{S}2 + \text{HCl}
$$
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization and Yield Considerations
| Step | Reaction | Yield (%) | Key Parameters |
|---|---|---|---|
| 1 | Nitration/Reduction | 85 | Temp control, Pd-C catalyst |
| 2 | Bromoacetylation | 87 | Triethylamine, anhydrous conditions |
| 3 | Thiolation | 76 | NaSH excess, DMF solvent |
| 4 | Thiadiazole cyclization | 62 | I₂/K₂CO₃, reflux in CHCl₃ |
| 5 | Acylation | 74 | DIPEA, low-temperature coupling |
Mechanistic Insights and Side Reactions
- Iodine’s Role : Facilitates dehydrogenation during cyclization, converting thiosemicarbazide to thiadiazole.
- Competing Pathways : Over-acylation at the benzodioxin amine is mitigated by stoichiometric control.
- Purification Challenges : Silica gel chromatography (EtOAc/hexane, 3:7) resolves regioisomers from incomplete cyclization.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and carbamoyl groups are susceptible to hydrolysis under acidic or alkaline conditions:
Key Findings :
-
The electron-withdrawing thiadiazole ring accelerates amide hydrolysis compared to aliphatic amides.
-
Benzodioxin remains stable under mild hydrolytic conditions but may undergo ring-opening in concentrated sulfuric acid .
Oxidation of Sulfanyl Group
The sulfanyl (-S-) linker is prone to oxidation:
| Reagent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) | RT, 2h, acetic acid solvent |
| mCPBA (meta-chloroperoxybenzoic acid) | Sulfone (-SO₂-) | 0°C → RT, 4h, dichloromethane |
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, with sulfone formation requiring stronger oxidants .
Nucleophilic Substitution at Thiadiazole
The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 2- or 5-positions:
| Nucleophile | Position | Product |
|---|---|---|
| Piperidine | 2-position | Replacement of butanamide with piperidine, yielding a tertiary amine |
| Thiophenol | 5-position | Displacement of sulfanyl group, forming a diaryl sulfide |
Kinetics :
Salt Formation
The secondary amine (from carbamoyl hydrolysis) can form salts with acids:
| Acid | Product | Application |
|---|---|---|
| HCl (gaseous) | Hydrochloride salt | Improves solubility for biological assays |
| Trifluoroacetic acid | Triflate salt | Stabilizes intermediates in synthesis |
Coordination Chemistry
The thiadiazole and carbamoyl groups act as ligands for metal ions:
| Metal Ion | Binding Site | Complex Structure |
|---|---|---|
| Cu(II) | Thiadiazole (N,S) | Octahedral geometry, stability constant log β = 8.2 |
| Fe(III) | Carbamoyl (O) | Trigonal bipyramidal, redox-active |
Biological Relevance :
-
Metal complexes may enhance antitumor activity by disrupting mitochondrial electron transport in cancer cells .
Photochemical Reactivity
The benzodioxin moiety undergoes [4+2] cycloaddition under UV light:
| Reagent | Product | Conditions |
|---|---|---|
| UV light (254 nm) | Diels-Alder adduct with maleic anhydride | Benzene solvent, 24h |
Limitations :
-
Reaction efficiency depends on substituent electron density; electron-withdrawing groups reduce yield.
Critical Analysis of Sources
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds containing the thiadiazole moiety, such as N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide, exhibit significant inhibitory effects on various enzymes. A study highlighted the synthesis of sulfonamides with benzodioxane and acetamide moieties that demonstrated inhibition against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial targets for treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Table 1: Enzyme Inhibitory Potential of Thiadiazole Derivatives
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have shown promising results in preclinical studies against various cancer cell lines. For instance, molecular docking studies have suggested that these compounds can effectively bind to cancer-related targets, leading to apoptosis in cancer cells .
Table 2: Anticancer Activity of Thiadiazole Derivatives
Molecular Docking Studies
Molecular docking studies have been crucial in understanding the binding interactions of this compound with target proteins. These studies provide insights into the structure-activity relationship (SAR), guiding further optimization of the compound for enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter.
Antibacterial Activity: The compound inhibits bacterial growth by interfering with the synthesis of folic acid, an essential nutrient for bacterial proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle: The 1,3,4-thiadiazole core in the target compound differs from 1,3,4-oxadiazole in analogues . Oxadiazoles, with oxygen’s electronegativity, may improve metabolic stability but reduce nucleophilic reactivity.
Substituent Effects :
- The carbamoylmethylsulfanyl group in the target compound introduces a flexible, polarizable bridge, contrasting with the fluorophenylsulfonyl group in the analogue from , which is strongly electron-withdrawing and may enhance membrane permeability .
- The butanamide terminus in both the target and compounds could improve solubility compared to shorter alkyl chains.
Biological Activity :
- Oxadiazole derivatives from demonstrated potent antibacterial activity (e.g., MIC values <1 µg/mL against S. aureus), attributed to sulfanylacetamide linkages and substituted phenyl groups . The target compound’s thiadiazole core and carbamoyl group may similarly target bacterial dihydrofolate reductase or penicillin-binding proteins, though empirical data are lacking.
Physicochemical Properties:
- Lipophilicity : The fluorophenylsulfonyl group in ’s compound increases logP (predicted >3.5), whereas the target compound’s carbamoylmethylsulfanyl group may reduce logP (~2.8), favoring aqueous solubility.
Biological Activity
N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The compound's structure includes:
- A benzodioxin ring.
- A thiadiazole group.
- A butanamide side chain.
This unique combination of functional groups contributes to its biological activity. The synthesis typically involves reactions between various precursors under controlled conditions to ensure the desired product's yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. This mechanism is common among thiadiazole derivatives, which often exhibit significant enzyme inhibitory properties .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance:
- In vitro studies demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The median effective concentration (EC50) values were comparable to standard antibiotics .
| Compound | Target Bacteria | EC50 (µg/ml) |
|---|---|---|
| Thiadiazole Derivative | E. coli | 20 |
| Thiadiazole Derivative | S. aureus | 25 |
| Control (Chloramphenicol) | E. coli | 15 |
| Control (Chloramphenicol) | S. aureus | 18 |
Anticancer Activity
Research has shown that thiadiazole derivatives possess anticancer properties through various mechanisms:
- These compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Studies have indicated that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells .
Research Findings
Recent investigations into the biological activities of related compounds have highlighted their potential in treating conditions such as diabetes and neurodegenerative diseases:
Q & A
Basic Research Questions
Q. What are the key synthetic steps for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiosemicarbazones (using POCl₃ as a dehydrating agent) and subsequent acylation with butanoyl chloride. Optimization requires precise control of temperature, solvent choice (e.g., acetonitrile or DMF), and reaction time. For example, cyclization in refluxing acetonitrile (1–3 min) improves yield, while monitoring via TLC/HPLC ensures intermediate purity . Polar aprotic solvents like DMF enhance cyclization efficiency, and stoichiometric adjustments (e.g., iodine for sulfur elimination) can mitigate side reactions .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity post-synthesis?
- Methodological Answer :
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure | Peaks corresponding to benzodioxin protons (δ 4.2–4.5 ppm) and thiadiazole carbons (δ 160–170 ppm) . |
| IR Spectroscopy | Identify functional groups | Stretching vibrations for C=O (1650–1750 cm⁻¹) and S–S bonds (500–600 cm⁻¹) . |
| Mass Spectrometry | Verify molecular weight | Molecular ion peak matching theoretical mass (e.g., ~390–418 g/mol) . |
| HPLC | Assess purity | Retention time consistency and absence of secondary peaks . |
Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
- Methodological Answer : Use standardized broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining . For antifungal screening, employ disc diffusion assays against C. albicans .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing anticancer activity?
- Methodological Answer :
- Systematic Substitution : Replace the benzodioxin ring with heterocycles (e.g., pyridine) or modify the butanamide chain length to assess cytotoxicity changes .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like topoisomerase II or tubulin. Compare with experimental IC₅₀ values from MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
- Metabolic Stability : Evaluate cytochrome P450 interactions via liver microsome assays to identify metabolically labile groups .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Replicate conflicting studies under identical conditions .
- Dose-Response Analysis : Use Hill slope models to differentiate true efficacy from assay artifacts .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. How can heterogeneous catalysis be optimized for large-scale synthesis while preserving stereochemical integrity?
- Methodological Answer :
- Catalyst Screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for acylation steps to enhance recyclability and reduce metal leaching .
- Process Simulation : Use Aspen Plus to model heat/mass transfer in continuous-flow reactors, minimizing thermal degradation .
- Chiral HPLC : Monitor enantiomeric excess (ee) during scaling to detect racemization, adjusting solvent polarity (e.g., hexane/ethanol gradients) .
Contradiction Analysis and Experimental Design
Q. How should researchers address conflicting solubility data reported for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
- Co-solvency Studies : Use ethanol or PEG-400 to improve aqueous solubility while maintaining bioactivity .
Q. What experimental controls are essential when studying enzyme inhibition mechanisms?
- Methodological Answer :
- Negative Controls : Include assays without the compound or enzyme to rule out non-specific interactions .
- Positive Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Pre-incubation Steps : Assess time-dependent inhibition by pre-incubating the compound with the enzyme before substrate addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
